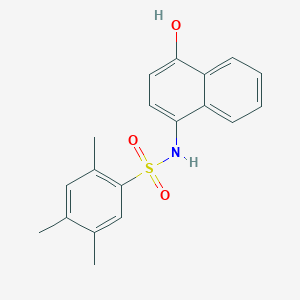
N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide, also known as BON, is a chemical compound that has gained significant attention in the field of scientific research. BON is a sulfonamide derivative that possesses a unique chemical structure, making it a valuable compound for various research applications.
Mecanismo De Acción
The mechanism of action of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide involves the inhibition of specific enzymes and proteins that are involved in various physiological processes. N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a critical role in the regulation of pH balance in the body. Additionally, N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been found to inhibit the activity of various kinases, which are proteins that regulate cell growth and division.
Biochemical and Physiological Effects:
N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been shown to have several biochemical and physiological effects. N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been found to possess anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been shown to possess anti-oxidant properties, which can help protect cells from oxidative damage. N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has also been found to inhibit the growth of cancer cells, making it a potential treatment option for various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has several advantages and limitations for lab experiments. One of the primary advantages of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide is its unique chemical structure, which makes it a valuable compound for various research applications. Additionally, N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide is its relatively high cost, which can make it difficult to obtain for some researchers.
Direcciones Futuras
There are several future directions for the research of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide. One potential direction is the development of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide-based drugs for the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide and its potential applications in various scientific fields. Finally, the development of more cost-effective synthesis methods for N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide could make it more accessible to researchers.
Métodos De Síntesis
The synthesis of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide involves a multi-step process that requires several chemical reactions. The initial step involves the conversion of 3-bromo-4-hydroxy-1-naphthol to its corresponding sulfonamide derivative using benzenesulfonyl chloride. The final step involves the introduction of a fluorine atom to the benzene ring using a fluorinating agent. The resulting product is N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide, or N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been extensively studied for its potential applications in various scientific fields. One of the primary research applications of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide is in the field of cancer research. N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins. Additionally, N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been found to possess anti-inflammatory and anti-oxidant properties, making it a valuable compound for the treatment of various inflammatory diseases.
Propiedades
Fórmula molecular |
C16H11BrFNO3S |
|---|---|
Peso molecular |
396.2 g/mol |
Nombre IUPAC |
N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C16H11BrFNO3S/c17-14-9-15(12-3-1-2-4-13(12)16(14)20)19-23(21,22)11-7-5-10(18)6-8-11/h1-9,19-20H |
Clave InChI |
CAMNZAZSAHUYIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)Br)NS(=O)(=O)C3=CC=C(C=C3)F |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2O)Br)NS(=O)(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B280892.png)
![Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280899.png)
![Methyl 2-tert-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280900.png)
![Methyl 2-tert-butyl-5-{[(4-methoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280902.png)
![Methyl 2-tert-butyl-5-{[(4-ethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280903.png)
![Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280904.png)
![6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280910.png)
![5-{[4-(Acetylamino)anilino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B280911.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B280912.png)

![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280926.png)